1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . Pyrrolidinones, on the other hand, are a class of organic compounds that contain a five-membered lactam ring. They are found in many pharmaceuticals and natural products.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of related compounds, such as 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, has been determined using techniques like NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Triazolopyrimidines, for instance, can undergo a variety of reactions due to the presence of multiple reactive sites in their structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the mass spectrum of related compounds, such as 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, has been recorded .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
DMAP Catalyzed Synthesis : The synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines is catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), demonstrating the utility of DMAP in promoting reactions involving amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and triethyl orthoesters to afford imidic esters. These esters, upon treatment with hydrazine hydrate, yield 4-imino-3H-pyrrolo[2,3-d]pyrimidin-3-amines, which are then cyclized to the title compounds under solvent-free conditions with acyl chlorides and DMAP as the catalyst (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Antimicrobial Activities of Thieno and Furopyrimidine Derivatives : The synthesis and antimicrobial activities of various fused pyrimidine derivatives have been explored. The study outlines the preparation of compounds with potential antibacterial activity by treating 2-amino-4,5-dimethylthiophene-3-carbonitrile with formic acid and other reagents, highlighting the synthetic versatility of pyrimidine-based compounds and their relevance in developing antimicrobial agents (Hossain & Bhuiyan, 2009).
Synthesis and Reactions of Triazolopyrimidin-5(1H)-ones : Research on 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one reveals its reactivity towards N,N-dimethylformamide dimethylacetal (DMFDMA), leading to the production of enaminone and subsequent reactions to afford various substituted compounds. This work showcases the chemical reactivity of triazolopyrimidine derivatives and their potential for generating diverse chemical structures with potential biological activities (Farghaly, 2008).
Biological Activities and Applications
- Antibacterial Activity of Ethyl 2-(4-Vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate : This novel pyrimidine derivative exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The study exemplifies the antimicrobial potential of triazolopyrimidine derivatives and contributes to the ongoing search for new antimicrobial agents (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other triazolo[1,5-a]pyridines, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
The compound’s synthesis involves a catalyst-free, additive-free method under microwave conditions , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its potential targets, it may modulate immune response, oxygen sensing, and signal transduction .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis under microwave conditions suggests that it may be stable under high temperatures.
Future Directions
Properties
IUPAC Name |
1-[[1-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9O2/c1-11-6-12(2)27-18(19-11)20-16(22-27)17(29)25-9-14(10-25)26-8-13(21-23-26)7-24-5-3-4-15(24)28/h6,8,14H,3-5,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOBZTATAMPVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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